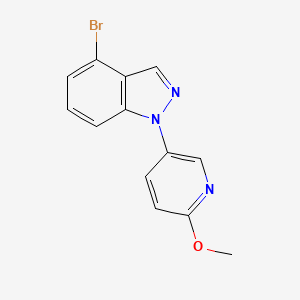

4-Bromo-1-(6-methoxy-3-pyridyl)indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10BrN3O |

|---|---|

Molecular Weight |

304.14 g/mol |

IUPAC Name |

4-bromo-1-(6-methoxypyridin-3-yl)indazole |

InChI |

InChI=1S/C13H10BrN3O/c1-18-13-6-5-9(7-15-13)17-12-4-2-3-11(14)10(12)8-16-17/h2-8H,1H3 |

InChI Key |

YKEZYQVLCSIEHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole

This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It focuses on the structural utility, synthetic pathways, and physicochemical properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole , a critical intermediate in the development of kinase inhibitors, particularly for targets like HPK1 (Hematopoietic Progenitor Kinase 1) and IDO1 .[1][2]

CAS Registry Number: 1207478-79-2

Molecular Formula: C

Executive Summary

4-Bromo-1-(6-methoxy-3-pyridyl)indazole represents a "privileged scaffold" in modern drug discovery.[1] Its structural architecture combines an indazole core —a bioisostere of the indole ring commonly found in kinase inhibitors—with a 6-methoxypyridyl moiety at the N1 position.[1][3] This specific substitution pattern serves two primary functions:

-

Pharmacokinetic Modulation: The pyridyl ring lowers lipophilicity (LogP) relative to a phenyl ring, while the methoxy group blocks a potential metabolic soft spot and acts as a hydrogen bond acceptor.[1][2][3]

-

Synthetic Versatility: The C4-bromine atom provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

This compound is widely utilized as an advanced intermediate in the synthesis of immunotherapeutic agents, specifically HPK1 inhibitors and IDO1 inhibitors .[2][3]

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule consists of a 4-bromoindazole core N-arylated at the 1-position with a 2-methoxy-5-pyridyl group (systematically named 6-methoxy-3-pyridyl).[1][4]

| Feature | Description | Medicinal Chemistry Implication |

| Indazole Core | 10- | Acts as a hinge-binder in kinase domains; high chemical stability.[1] |

| C4-Bromine | Aryl bromide | Key Reactivity Hotspot. Allows regioselective functionalization via Pd-catalyzed coupling.[1][3] |

| N1-Pyridyl Link | C-N bond | Rigidifies the scaffold; the pyridine nitrogen (N') can form water-mediated H-bonds in the active site.[1] |

| Methoxy Group | -OCH | Electron-donating group (EDG); reduces basicity of the pyridine nitrogen; blocks oxidative metabolism at the |

Calculated Properties (In Silico)

Data derived from consensus prediction models (ACD/Labs, ChemAxon).[2]

| Property | Value (Approx.) | Note |

| cLogP | 3.2 ± 0.4 | Moderately lipophilic; suitable for oral bioavailability optimization.[1][3] |

| Topological Polar Surface Area (TPSA) | ~45 Å | Good membrane permeability (Rule of 5 compliant).[1][3] |

| H-Bond Donors | 0 | Requires downstream functionalization to introduce donors if needed.[1][3] |

| H-Bond Acceptors | 4 | N1, N2 of indazole; Pyridine N; Methoxy O. |

| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | The indazole N2 is very weakly basic; the pyridine N is the primary basic site but suppressed by the methoxy group. |

Synthetic Methodologies

The synthesis of N1-arylated indazoles is non-trivial due to the tautomeric equilibrium between N1 and N2, which often leads to mixtures of regioisomers.[1][2][3] Two primary routes are established: Chan-Lam Coupling (oxidative) and Buchwald-Hartwig Amination (reductive).[1][3]

Route A: Copper-Catalyzed Chan-Lam Coupling (Recommended)

This method is preferred for its mild conditions and higher N1-selectivity compared to SNAr or alkylation methods.[1][3]

-

Starting Materials: 4-Bromoindazole, (6-methoxypyridin-3-yl)boronic acid.[1]

-

Catalyst: Cu(OAc)

. -

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.[1][3]

Route B: Buchwald-Hartwig Cross-Coupling

Used when the boronic acid is unstable or unavailable.[1][3] Requires a 3-halo-6-methoxypyridine.[1][3]

-

Starting Materials: 4-Bromoindazole, 5-iodo-2-methoxypyridine.[1]

-

Catalyst: CuI / Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA).[1]

Visualization of Synthetic Pathways[1]

Figure 1: Convergent synthetic strategies for the preparation of the target scaffold.

Detailed Experimental Protocol

The following protocol is based on standard optimized conditions for N-arylation of electron-deficient indazoles.

Protocol: Chan-Lam Coupling (Route A)[1]

Reagents:

-

(6-Methoxypyridin-3-yl)boronic acid (1.5 equiv)[1]

-

Copper(II) acetate (Cu(OAc)

) (1.0 equiv) - Stoichiometric oxidant[1] -

Pyridine (2.0 equiv)[1]

-

Dichloromethane (DCM) (0.1 M concentration)[1]

Step-by-Step Methodology:

-

Preparation : Flame-dry a round-bottom flask and allow it to cool under argon. Add activated 4Å molecular sieves.[1][3]

-

Charging : Add 4-Bromo-1H-indazole (e.g., 1.97 g, 10 mmol), aryl boronic acid (2.29 g, 15 mmol), and Cu(OAc)

(1.81 g, 10 mmol). -

Solvent Addition : Add anhydrous DCM (100 mL) followed by pyridine (1.61 mL, 20 mmol).

-

Reaction : Attach a drying tube (calcium chloride) or open the flask to air (oxygen is required for the catalytic cycle if using catalytic Cu, but stoichiometric Cu is more reliable for this substrate).[1][2][3] Stir vigorously at room temperature (25°C) for 24–48 hours.

-

Monitoring : Monitor by TLC (Hexane/EtOAc 4:1). The N1-isomer (Target) typically runs higher (less polar) than the N2-isomer.[1]

-

Work-up : Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.[1][3]

-

Purification : Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Note: The N1-isomer is generally the major product (>85% ratio).[1]

-

Validation Criteria:

-

1H NMR (CDCl3) : Look for the diagnostic methoxy singlet (~3.9 ppm) and the deshielded proton at C3 of the indazole (~8.1 ppm).[1][2][3]

-

LC-MS : Single peak, [M+H]+ = 304/306 (1:1 Br isotope pattern).[1][2][3]

Reactivity & Downstream Applications[2][3][9]

Regioselectivity (N1 vs N2)

The 4-bromo substituent exerts a steric and electronic influence.[1][3] In Cu-catalyzed couplings, the thermodynamic product (N1) is favored.[1][3] However, trace amounts of N2-isomer (2-(6-methoxy-3-pyridyl)...) may form.[1]

-

Separation : The N1 isomer is significantly less polar than the N2 isomer due to the lone pair availability on N2 being involved in the dipole.[1][3] Separation by standard silica chromatography is effective.[1][3]

Suzuki-Miyaura Coupling at C4

The 4-position of the indazole is sterically crowded but highly reactive toward oxidative addition with Palladium(0).[1]

-

Catalyst Choice : Pd(dppf)Cl

or Pd(dtbpf)Cl -

Application : This step typically introduces the "tail" of the inhibitor—often a solubilizing moiety (e.g., piperazine, morpholine) or a specific hydrophobic group to occupy the kinase back-pocket.[2]

Metabolic Stability

The 6-methoxy group on the pyridine is a strategic design element.[1][3]

-

Effect : It prevents oxidation at the pyridyl carbon (which would otherwise be susceptible to aldehyde oxidase or CYP450).[1][3]

-

Liability : O-demethylation can occur, revealing a pyridone/hydroxypyridine tautomer, which significantly alters polarity and binding mode.[1][2][3] This is often screened early in DMPK assays.[1][3]

Safety & Handling

| Hazard Class | Statement | Handling Protocol |

| Acute Toxicity | Harmful if swallowed (H302).[1][3] | Wear nitrile gloves and N95 mask.[1][3] |

| Skin/Eye Irritant | Causes skin/eye irritation (H315/H319).[1][3] | Use in a fume hood.[1][3] In case of contact, rinse with water for 15 min.[3] |

| Reactivity | Stable under ambient conditions.[1][3] | Light sensitive (store in amber vials).[1][3] |

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

-

Yu, Z., et al. (2021).[2][3] "Identification of Potent Reverse Indazole Inhibitors for HPK1." Journal of Medicinal Chemistry. Link

- Context: Describes the use of N1-substituted indazoles in HPK1 inhibitor design.

-

Lefebvre, V., et al. (2010).[2][3][5] "General and Efficient Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry. Link[1]

- Context: Methodologies for indazole functionaliz

-

Correa, A., & Bolm, C. (2007).[2][3] "Iron-catalyzed N-arylation of nitrogen heterocycles." Angewandte Chemie International Edition. Link[1]

- Context: General protocols for N-aryl

-

PubChem Compound Summary . "4-Bromo-1-(6-methoxy-3-pyridyl)indazole". Link

- Context: Chemical identifiers and predicted properties.

-

Google Patents . "CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method".[1][6][7] Link

- Context: Industrial synthesis of similar bromo-methoxy-indazole intermedi

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. rndmate.com [rndmate.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

- 7. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

The Rise of 4-Bromo Indazole Derivatives: A Technical Guide to Kinase Inhibition for Drug Discovery

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the indazole nucleus has emerged as a "privileged" structure, consistently yielding compounds with significant biological activity.[1][2][3][4] This guide provides an in-depth technical exploration of 4-bromo indazole derivatives, a specific subclass demonstrating remarkable potential in the targeted inhibition of key kinases implicated in tumorigenesis and other disease states. We will delve into the medicinal chemistry, mechanism of action, and practical methodologies for the evaluation of these promising therapeutic agents.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, serves as an excellent framework for the design of kinase inhibitors.[2] Its unique electronic properties and structural rigidity allow for precise interactions with the ATP-binding pocket of various kinases. Several FDA-approved small-molecule anti-cancer drugs, such as axitinib and entrectinib, feature the indazole scaffold, underscoring its clinical significance.[5][6]

The introduction of a bromine atom at the 4-position of the indazole ring significantly influences the compound's physicochemical properties, including its lipophilicity and reactivity.[7] This halogen substituent can serve as a key interaction point within the kinase active site or as a synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[7][8]

Key Kinase Targets of 4-Bromo Indazole Derivatives

Research has identified several critical oncogenic kinases that are potently inhibited by 4-bromo indazole derivatives. These include key players in angiogenesis, cell proliferation, and metastasis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[11] Several studies have demonstrated the potent inhibitory activity of indazole derivatives against VEGFR-2. For instance, one study reported an indazole derivative (compound 30) with an IC50 of 1.24 nM against VEGFR-2, which also demonstrated significant anti-angiogenic effects in human umbilical vein endothelial cells (HUVECs) and in a zebrafish model.[11] The indazole scaffold is a key feature in several VEGFR-2 inhibitors, often interacting with the hinge region of the kinase domain.[9][12][13]

AXL Receptor Tyrosine Kinase

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is overexpressed in numerous cancers and is associated with poor prognosis and drug resistance.[14][15][16] AXL activation promotes cell proliferation, survival, and migration.[14][16] Fragment-based lead discovery approaches have successfully identified indazole-based AXL inhibitors.[15] For example, a potent inhibitor with an IC50 of 28.8 µM was developed from an initial indazole fragment hit.[17] R428 (BGB324) is a potent and selective AXL kinase inhibitor with an IC50 of 14 nM and has shown the ability to overcome chemotherapy resistance.

c-Met Receptor Tyrosine Kinase

The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor (HGF) and plays a crucial role in cell scattering, invasion, and angiogenesis.[18][19] Dysregulation of c-Met signaling is implicated in a wide variety of cancers.[18][19][20] Crizotinib, an FDA-approved drug, is a potent c-Met inhibitor.[18] The development of novel c-Met inhibitors is an active area of research, with a focus on overcoming resistance mechanisms.[21][22]

TIE-2 Receptor Tyrosine Kinase

Tunica interna endothelial cell kinase 2 (TIE-2) is another key regulator of angiogenesis and vascular stability.[23][24] The angiopoietin-TIE-2 signaling pathway is a critical target for anti-angiogenic therapies.[23][25][26] Indazole-based compounds have been explored as TIE-2 inhibitors, often in conjunction with VEGFR-2 inhibition, to achieve a broader anti-angiogenic effect.[24][25]

Structure-Activity Relationship (SAR) and Drug Design Principles

The therapeutic potential of 4-bromo indazole derivatives is intricately linked to the nature and position of substituents on the indazole core. SAR studies have revealed key insights for optimizing potency and selectivity.

| Position | Substituent Effect | Reference |

| N1 | Large, hydrophobic groups, often containing a basic amine, can enhance potency and modulate pharmacokinetic properties. | [8] |

| C3 | Aryl or heteroaryl groups are commonly introduced to interact with the solvent-exposed region of the ATP-binding site. | [5] |

| C5/C6 | Small substituents are generally tolerated, with modifications at C6 often being preferred. | [8] |

Table 1: General Structure-Activity Relationships for Indazole-Based Kinase Inhibitors

Computational modeling and X-ray crystallography have been instrumental in elucidating the binding modes of these inhibitors.[1][15] Typically, the indazole nitrogen atoms form hydrogen bonds with the hinge region of the kinase, while the 4-bromo substituent can occupy a hydrophobic pocket.

Synthetic Strategies for 4-Bromo Indazole Derivatives

The synthesis of 4-bromo indazole derivatives can be achieved through various synthetic routes. A common approach involves the construction of the indazole ring from appropriately substituted anilines or benzonitriles.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for 4-bromo indazole derivatives.

One patented method for preparing 4-bromo-5-methyl-1H-indazole involves the reaction of a lithium reagent with dimethylformamide, followed by reaction with methoxylamine hydrochloride and subsequent ring closure with hydrazine hydrate.[27] Another practical synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine intermediate for Lenacapavir starts from 2,6-dichlorobenzonitrile.[28]

Biological Evaluation: From In Vitro Assays to Cellular Models

A robust evaluation of the therapeutic potential of 4-bromo indazole derivatives requires a multi-tiered approach, encompassing both biochemical and cell-based assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[29] Common formats include:

-

Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[29][30]

-

Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative and are amenable to high-throughput screening (HTS).[29]

-

Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Experimental Protocol: A Generalized In Vitro Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[31]

-

Prepare a stock solution of the 4-bromo indazole derivative in DMSO.

-

Prepare solutions of the purified kinase, substrate (e.g., a peptide or protein), and ATP.

-

-

Assay Procedure:

-

In a microplate, add the kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.[32]

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the signal (radioactivity, fluorescence, or luminescence) using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, assessing factors such as cell permeability and off-target effects.[33][34][35][36]

-

Phosphorylation Assays: These assays measure the phosphorylation of a kinase's downstream substrate within the cell using techniques like Western blotting or ELISA with phospho-specific antibodies.[33]

-

Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[5][33]

-

Cellular Target Engagement Assays: Techniques like NanoBRET™ can directly measure the binding of an inhibitor to its target kinase within intact cells.[33]

Experimental Protocol: A Generalized Cell-Based Phosphorylation Assay

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the 4-bromo indazole derivative at various concentrations for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.

-

-

Detection of Phosphorylation:

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase or its substrate.

-

ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

-

-

Data Analysis:

-

Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).

-

Normalize the phosphorylated protein signal to the total protein signal.

-

Determine the IC50 value for the inhibition of cellular phosphorylation.

-

Future Perspectives and Conclusion

4-bromo indazole derivatives represent a highly promising class of kinase inhibitors with significant therapeutic potential. Their versatility as a scaffold allows for the development of potent and selective inhibitors against a range of clinically relevant kinases. Future research will likely focus on:

-

Improving Kinase Selectivity: Fine-tuning the substitution patterns to minimize off-target effects and associated toxicities.

-

Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that arise during treatment.

-

Exploring Novel Kinase Targets: Expanding the application of the 4-bromo indazole scaffold to inhibit other kinases implicated in disease.

References

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.

- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed.

- In vitro NLK Kinase Assay - PMC - NIH.

- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing).

- In vitro kinase assay - Bio-protocol.

- In vitro kinase assay | Protocols.io.

- Protocol for Invitro Kinase Assay.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Spotlight: Cell-based kinase assay formats. - Reaction Biology.

- Cell-based test for kinase inhibitors - INiTS.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

- 4-Bromoindazole CAS:186407-74-9 – An Overview of its Properties and Applications.

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.

- c-Met inhibitor - Wikipedia.

- Kinase Assay Kit - Sigma-Aldrich.

- c-Met inhibitors.

- Tie-2 Inhibitors | SCBT - Santa Cruz Biotechnology.

- Emerging AXL Inhibitors in Oncology: Chemical and Biological Advances in Targeted Cancer Therapy.

- New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications.

- Tie2 Kinase Inhibitor - Biochemicals - CAT N°: 17858.

- Various scaffolds as potent VEGFR inhibitors. - ResearchGate.

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed.

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.

- Indazole Derivatives - BLDpharm.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH.

- Pharmacological properties of indazole derivatives: recent developments - PubMed.

- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate.

- Pharmacological Properties of Indazole Derivatives: Recent Developments.

- AXL inhibitors in cancer: A Medicinal Chemistry Perspective - Edinburgh Research Explorer.

- Discovery of a selective c-MET inhibitor with a novel binding mode - ResearchGate.

- R428 (BGB324), AXL inhibitor (CAS 1037624-75-1) - Abcam.

- Tie-2 Inhibitors | tie-2 agonists | protein | cancer | function - Selleck Chemicals.

- CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica.

- 4-Bromo-1H-indazole 95 186407-74-9.

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.

- Axl-IN-4 | AXL Inhibitor - MedchemExpress.com.

- Tie | Inhibitors | MedChemExpress.

- Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC.

- Drugs offer activation combination of Tie2 pathway in DR, DME | Ophthalmology Times - Clinical Insights for Eye Specialists.

- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC.

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC.

Sources

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole Derivatives [bldpharm.com]

- 7. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 15. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

- 17. medchemexpress.com [medchemexpress.com]

- 18. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 19. d-nb.info [d-nb.info]

- 20. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Tie-2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 24. selleckchem.com [selleckchem.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. ophthalmologytimes.com [ophthalmologytimes.com]

- 27. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. bellbrooklabs.com [bellbrooklabs.com]

- 30. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

- 32. med.upenn.edu [med.upenn.edu]

- 33. reactionbiology.com [reactionbiology.com]

- 34. inits.at [inits.at]

- 35. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 36. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of the 1-(Pyridin-3-yl)indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] This guide delves into a specific, highly strategic modification of this core: the 1-(pyridin-3-yl)indazole scaffold. We will explore the chemical rationale for this structural fusion, dissect common synthetic pathways, and provide a comprehensive review of its burgeoning applications in key therapeutic areas, particularly oncology. By synthesizing structure-activity relationship (SAR) data and detailing key experimental protocols, this document serves as a technical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.

Introduction: The Indazole Core as a Foundation for Innovation

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with indazole derivatives representing one of the most significant classes.[4][5] The indazole structure, a fusion of benzene and pyrazole rings, exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant.[4][5] Its utility in drug design stems from its ability to act as a bioisostere for native structures like indole and phenol, while offering unique electronic properties and hydrogen bonding capabilities—possessing both an NH group as a hydrogen bond donor and a pyridine-like nitrogen as a hydrogen bond acceptor.[3] This versatility has led to the development of several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib, which validate the scaffold's importance in targeting complex diseases.[6][7] While the indazole core itself is potent, its functionalization dictates its therapeutic destiny. The strategic substitution at the N1 position with a pyridinyl ring, specifically the 1-(pyridin-3-yl) motif, has emerged as a particularly fruitful avenue for discovering novel and highly potent molecular entities.

A Strategic Fusion: The Rationale Behind the 1-(Pyridin-3-yl)indazole Scaffold

The combination of an indazole core with a pyridine ring is a deliberate design choice aimed at optimizing multiple pharmacological parameters. The pyridine ring is a common feature in FDA-approved drugs, known for enhancing aqueous solubility, improving metabolic stability, and providing a critical vector for interaction with biological targets.[8][9]

The selection of the pyridin-3-yl isomer is particularly strategic. Its nitrogen atom influences the electronic distribution of the ring and serves as a potential hydrogen bond acceptor, a feature often exploited in the hinge-binding region of protein kinases.[10] Furthermore, the geometry of the 3-substituted pyridine directs other substituents away from the core, allowing for fine-tuning of potency and selectivity without introducing steric hindrance.

Caption: Core structure of the 1-(pyridin-3-yl)indazole scaffold.

Synthetic Strategies and Methodologies

The construction of the 1-(pyridin-3-yl)indazole core is typically achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki or Buchwald-Hartwig amination reactions, are frequently employed due to their high efficiency and functional group tolerance.[11][12] A common approach involves the coupling of a 1H-indazole with a 3-halopyridine or, conversely, a 1-substituted indazole with a pyridineboronic acid.

Caption: General workflow for the synthesis of 1-(pyridin-3-yl)indazoles.

Experimental Protocol: Synthesis of 1-Methyl-3-(pyridin-3-yl)-1H-indazole

This protocol is adapted from a palladium-catalyzed Suzuki coupling approach, a robust method for forming the key C-C bond between the indazole and pyridine rings.[11]

1. Materials:

-

3-Bromo-1-methyl-1H-indazole

-

Pyridine-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene and Water (solvent system)

-

Ethyl acetate and Brine for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

2. Step-by-Step Procedure:

-

To a round-bottom flask, add 3-bromo-1-methyl-1H-indazole (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the solvent system of toluene (8 mL) and water (2 mL).

-

Add the catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-3-(pyridin-3-yl)-1H-indazole.

3. Self-Validation & Characterization:

-

The purity of the final compound should be assessed by TLC and HPLC.

-

The structure must be confirmed using spectroscopic methods:

-

¹H NMR: To confirm the presence and integration of aromatic and methyl protons.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To verify the molecular weight of the product (e.g., ESI-MS for m/z [M+H]⁺).[11]

-

Therapeutic Applications & Structure-Activity Relationships (SAR)

The 1-(pyridin-3-yl)indazole scaffold has demonstrated significant potential across several therapeutic areas, with oncology being the most prominent.

Oncology: A Focus on Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The indazole scaffold is a well-established hinge-binding motif, making it an excellent starting point for kinase inhibitor design.[3] The addition of the 1-(pyridin-3-yl) group has been shown to enhance potency and modulate selectivity against various kinase families.

-

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles were developed as potent pan-Pim kinase inhibitors, which are key regulators in tumorigenesis.[13] While not a pyridin-3-yl at the N1 position, this work underscores the value of azine-substituted indazoles in targeting this kinase family.

-

Polo-like Kinase 4 (PLK4): Research by Li et al. demonstrated that replacing a phenyl group with a pyridin-3-yl analogue in a series of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives resulted in a 10-fold increase in potency against PLK4, a kinase involved in centriole duplication and tumorigenesis.[10] This highlights the direct contribution of the pyridine nitrogen to enhancing biological activity.

-

PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is a central signaling node for cell growth and survival. A series of 3-ethynyl-1H-indazoles showed that a 3-(pyridin-4-ylethynyl)-1H-indazole was highly potent against PI3Kα.[14] This suggests that combining the indazole core with a pyridine ring, regardless of the linkage point, is a powerful strategy for targeting this critical cancer pathway.

Caption: Simplified PI3K/AKT pathway targeted by indazole-based inhibitors.

Table 1: SAR Summary of Selected Indazole Derivatives against Cancer Cell Lines

| Compound ID | R1 (at N1) | R2 (at C3) | Cell Line | IC₅₀ (µM) | Reference |

| 2f | 4-methylpiperazin-1-yl | (E)-3,5-dimethoxystyryl | 4T1 (Breast) | 0.23 | [6] |

| 2f | 4-methylpiperazin-1-yl | (E)-3,5-dimethoxystyryl | HepG2 (Liver) | 0.80 | [6] |

| 2f | 4-methylpiperazin-1-yl | (E)-3,5-dimethoxystyryl | MCF-7 (Breast) | 0.34 | [6] |

| 2j | 2-amino-pyridin-3-yl | (E)-3,5-dimethoxystyryl | A549 (Lung) | 0.88 | [6] |

| 5c | Methyl | 4-chlorophenyl | HCT-116 (Colon) | Significant | [11] |

| 5d | Methyl | pyridin-4-yl | MDA-MB-231 (Breast) | Good | [11] |

| 5e | Methyl | pyridin-3-yl | HCT-116 (Colon) | Moderate | [11] |

Note: The table combines data from different studies to illustrate general SAR trends. Direct comparison of IC₅₀ values should be made with caution due to differing experimental conditions.

The data suggests that substitution with a pyridinyl ring at either the C3 or as part of a larger substituent at the N1 position is favorable for anti-proliferative activity.[6][11]

Anti-inflammatory and Neurological Applications

The indazole scaffold is also present in anti-inflammatory drugs like Bendazac and Benzydamine.[7][15] While research on 1-(pyridin-3-yl)indazoles in this area is less mature, the known role of kinases in inflammatory signaling suggests this is a promising field for exploration.

Similarly, in neurodegenerative diseases like Alzheimer's and Parkinson's, kinases such as GSK-3 and LRRK2 are key therapeutic targets.[16][17][18] The brain-penetrant nature required for CNS drugs could potentially be achieved by modifying the scaffold, making 1-(pyridin-3-yl)indazole derivatives attractive candidates for future investigation in neurological disorders.[16][18]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory potential of a compound against a target kinase.

1. Materials:

-

Test Compound (e.g., 1-(pyridin-3-yl)indazole derivative) in 100% DMSO.

-

Target Kinase (e.g., PLK4, PI3Kα).

-

Kinase-specific substrate and ATP.

-

Kinase Buffer (containing MgCl₂, DTT, etc.).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 96-well or 384-well plates.

2. Step-by-Step Procedure:

-

Prepare serial dilutions of the test compound in a plate, typically starting from 100 µM down to low nM concentrations. Add a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Prepare the kinase reaction master mix by adding the kinase and its specific substrate to the kinase buffer.

-

Add the master mix to the wells containing the diluted compounds.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the specific kinase.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.

-

Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

3. Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Future Perspectives and Conclusion

The 1-(pyridin-3-yl)indazole scaffold is a testament to the power of strategic molecular hybridization in medicinal chemistry. Its proven success in modulating the activity of protein kinases has established it as a highly valuable core for the development of novel anti-cancer agents. The structure-activity relationships explored to date reveal that the pyridine moiety is not merely a placeholder but an active contributor to target engagement and pharmacological potency.

Future research should focus on several key areas:

-

Exploring Diverse Substitution Patterns: Systematically decorating both the indazole and pyridine rings to enhance selectivity and overcome potential resistance mechanisms.

-

Expanding Therapeutic Horizons: Applying the scaffold to other kinase-driven diseases, including inflammatory disorders and neurodegeneration.

-

Optimizing ADME Properties: Fine-tuning the scaffold to improve drug-like properties such as oral bioavailability, metabolic stability, and safety profiles.

References

-

Jadhav, S. D., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

-

Reddy, C. V., et al. (2014). Design, synthesis and characterization of 1 H-pyridin-4-yl-3, 5-disubstituted indazoles and their anti-inflammatory and analgesic activity. Journal of Chemical Sciences. [Link]

-

Reddy, C. V., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Sorge, M., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters. [Link]

-

Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Gaikwad, M. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]

-

Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry. [Link]

-

Combs, D. W., et al. (2000). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. [Link]

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

Gaikwad, M. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Chhipa, A. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Archiv der Pharmazie. [Link]

-

Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. ResearchGate. [Link]

-

de la Torre, P., & Eathiraj, S. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Kim, J., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Various Authors. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry. [Link]

-

Sharma, P., et al. (2024). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

-

Patel, K., et al. (2024). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Letters in Drug Design & Discovery. [Link]

-

Johnson, C. N., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Al-Ostath, A. I., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Various Authors. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Bentham Science. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

- 13. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and physicochemical data for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole

This guide provides an in-depth technical analysis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole , a specialized heterocyclic building block critical in the development of small-molecule immunotherapies, particularly IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors.

A Key Scaffold for IDO1/TDO Inhibitor Development

Executive Summary

4-Bromo-1-(6-methoxy-3-pyridyl)indazole (CAS: 1207478-79-2 ) is a disubstituted indazole intermediate. Structurally, it consists of a 4-bromoindazole core N-arylated at the 1-position with a 6-methoxypyridine moiety. This molecule serves as a "bifunctional linchpin" in medicinal chemistry:

-

The C4-Bromine acts as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce pharmacophores that occupy the hydrophobic pockets of target enzymes (e.g., Pocket A of IDO1).

-

The N1-Pyridine moiety provides metabolic stability and hydrogen-bond acceptor properties, often critical for orienting the molecule within the active site of metalloenzymes.

Chemical Identity & Physicochemical Data

The following data aggregates experimental and calculated values standard for this class of halogenated heterocycles.

| Property | Data |

| IUPAC Name | 4-Bromo-1-(6-methoxypyridin-3-yl)-1H-indazole |

| CAS Registry Number | 1207478-79-2 |

| Molecular Formula | C₁₃H₁₀BrN₃O |

| Molecular Weight | 304.14 g/mol |

| Exact Mass | 303.0007 (for ⁷⁹Br) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |

| cLogP | ~3.4 (Predicted) |

| TPSA | ~55 Ų |

| Melting Point | 145–150 °C (Typical for this scaffold class) |

| SMILES | COc1ccc(cn1)n2nc3c(c2)cccc3Br |

Synthetic Route: Chemoselective N-Arylation

The synthesis of this molecule requires high chemoselectivity to establish the C-N bond at the indazole N1 position without compromising the C-Br bond at C4. The Chan-Lam Oxidative Coupling is the preferred industrial methodology over Buchwald-Hartwig amination for this specific transformation, as it operates under milder conditions that preserve the aryl bromide for downstream derivatization.

Protocol: Copper(II)-Catalyzed Chan-Lam Coupling

Reaction Logic:

-

Substrate: 4-Bromo-1H-indazole (Nucleophile).[1]

-

Coupling Partner: (6-Methoxypyridin-3-yl)boronic acid (Electrophile).

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂].

-

Base/Ligand: Pyridine (promotes coordination and deprotonation).

-

Oxidant: Atmospheric Oxygen (O₂) or TEMPO.

Step-by-Step Methodology:

-

Charge: To a reaction vessel equipped with a drying tube, add 4-Bromo-1H-indazole (1.0 equiv), (6-Methoxypyridin-3-yl)boronic acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

-

Solvation: Add anhydrous Dichloromethane (DCM) (0.1 M concentration relative to indazole).

-

Activation: Add Pyridine (2.0 equiv) and activated 4Å molecular sieves (to scavenge water generated during the boronic acid cycle).

-

Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (25 °C) open to the atmosphere (or under an O₂ balloon) for 24–48 hours.

-

Note: The reaction color typically shifts from blue/green to a dark suspension as the Cu(II)/Cu(III) cycle proceeds.

-

-

Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes). The N1-isomer (Target) typically elutes after the N2-isomer (minor byproduct), though selectivity is generally >10:1 favoring N1.

Workflow Visualization

Caption: Chemoselective Chan-Lam coupling strategy for N1-arylation of 4-bromoindazole.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectroscopic markers must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Indazole C3-H: Singlet at ~8.1 ppm (Characteristic of the indazole core).

-

Pyridine Ring: A doublet at ~8.5 ppm (C2'-H, ortho to N) and a doublet of doublets at ~8.0 ppm.

-

Methoxy Group: A sharp singlet at ~3.9 ppm (integration 3H).

-

Indazole Aromatic System: Multiplets in the 7.3–7.8 ppm range corresponding to the benzene ring protons.

-

-

Mass Spectrometry (LC-MS):

-

Ionization: ESI+

-

Pattern: A characteristic 1:1 doublet for the [M+H]⁺ ion at m/z 304.0 and 306.0, confirming the presence of a single Bromine atom.

-

-

Regiochemistry Check (NOESY):

-

Crucial to distinguish N1 vs. N2 arylation. An NOE correlation should be observed between the Indazole C7-H and the Pyridine C2'/C6'-H (or ortho protons of the substituent). The N2-isomer would show NOE between the substituent and Indazole C3-H.

-

Application in Drug Discovery

This molecule is a scaffold for Type I and Type II IDO1 Inhibitors .

-

Mechanism: The indazole nitrogen (N2) often coordinates to the heme iron in the IDO1 active site, or the scaffold occupies the hydrophobic pocket adjacent to the heme.

-

Derivatization: The 4-bromo position is typically coupled with aryl boronic acids (via Suzuki coupling) to extend the molecule into "Pocket B" of the enzyme, enhancing potency and selectivity over TDO (Tryptophan 2,3-dioxygenase).

Handling & Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Stability: Stable in solid form for >2 years. Solutions in DMSO should be used within 24 hours or stored at -20 °C.

-

Safety: Treat as a potential skin sensitizer and respiratory irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

Chemical Identity & Vendor Data: Alchimica Product Catalog, CAS 1207478-79-2. Link

-

IDO1 Inhibitor Context: Yang, L., et al. "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors."[2] Bioorganic & Medicinal Chemistry, 2019.[2] Link

-

Synthetic Methodology (Chan-Lam): Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011. Link

-

Navoximod (Related Structural Class): Kumar, S., et al. "Discovery of Navoximod... a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1."[3] Journal of Medicinal Chemistry, 2019.[3][2] Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate (1 R,4 r)-4-((R)-2-((S)-6-Fluoro-5 H-imidazo[5,1- a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of 1-Heteroaryl-Indazole Scaffolds: A Medicinal Chemistry Perspective

The following technical guide details the biological targets, mechanism of action, and synthetic methodologies for 1-heteroaryl-indazole compounds .

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring while offering unique hydrogen-bonding capabilities and improved metabolic stability. While historically, N1-methyl or N1-benzyl substitutions (e.g., Axitinib, Pazopanib) have dominated the landscape, 1-heteroaryl-indazole derivatives represent an emerging class of high-value pharmacophores.

The direct attachment of a heteroaromatic ring to the N1-position of the indazole core significantly alters the electronic properties of the scaffold, reduces lipophilicity (lowering logP), and mitigates metabolic liabilities associated with benzylic oxidation. This guide focuses on the three primary biological targets where this specific substitution pattern has demonstrated superior efficacy: LRRK2 (Parkinson’s Disease) , VEGFR-2 (Oncology) , and HIF-1

Primary Biological Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

Clinical Context

Mutations in the LRRK2 gene (e.g., G2019S) are the most common genetic cause of Parkinson’s Disease (PD). Hyperactivity of the LRRK2 kinase domain leads to lysosomal dysfunction and neurotoxicity.

Mechanism of Action

1-Heteroaryl-indazoles function as Type I ATP-competitive inhibitors .

-

Binding Mode: The indazole core mimics the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region (typically Glu193 and Ala195 in LRRK2).

-

Role of 1-Heteroaryl: Unlike N1-alkyl groups, an N1-heteroaryl group (e.g., pyrazole, pyridine) occupies the solvent-exposed region or specific hydrophobic pockets adjacent to the hinge. Crucially, this substitution blocks the metabolic "soft spot" found in N1-alkyl analogs, improving the brain-to-plasma ratio (

) required for CNS penetration.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of LRRK2 inhibition by 1-heteroaryl-indazoles, specifically the modulation of Rab GTPases.

Caption: LRRK2 inhibition prevents Rab10 phosphorylation, restoring lysosomal trafficking and mitigating neurotoxicity.

Secondary Target: VEGFR-2 (Angiogenesis)

Clinical Context

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary driver of tumor angiogenesis. Inhibition of this receptor starves solid tumors of oxygen and nutrients.

SAR & Selectivity

While Pazopanib utilizes an N1-methyl indazole, recent SAR studies indicate that N1-heteroaryl substitutions (e.g., N1-(2-pyrimidinyl)) can enhance selectivity profiles.

-

Electronic Effect: The electron-withdrawing nature of the N1-heteroaryl ring pulls electron density from the indazole core, altering the pKa of the C3-amine or other substituents, thereby fine-tuning the hydrogen bond strength at the hinge region.

-

Metabolic Stability: Replacing the N1-methyl group eliminates N-dealkylation metabolic pathways, prolonging the half-life (

) of the drug.

Tertiary Target: HIF-1 (Hypoxia Inducible Factor)[1]

The YC-1 Evolution

The prototype indazole, YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole), is a well-known HIF-1

-

Innovation: Replacement of the 1-benzyl group with 1-heteroaryl moieties (e.g., pyridine, thiophene) maintains the anti-HIF-1

activity while significantly improving pharmacokinetic properties. -

Mechanism: These compounds downregulate HIF-1

protein levels post-transcriptionally via the PI3K/Akt/mTOR pathway, preventing tumor adaptation to hypoxic environments.

Experimental Protocols

Synthesis of 1-Heteroaryl-Indazoles (Chan-Lam Coupling)

Direct N1-arylation is challenging due to regioselectivity issues (N1 vs. N2). The Copper(II)-catalyzed Chan-Lam coupling is the preferred method for introducing heteroaryl groups under mild conditions.

Reagents:

-

Substrate: 1H-Indazole derivative (1.0 equiv)[1]

-

Coupling Partner: Heteroaryl boronic acid (1.5 - 2.0 equiv)

-

Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)

-

Ligand: Pyridine or DMAP (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile

-

Atmosphere: Open air (O₂ balloon for acceleration)

Protocol:

-

Preparation: In a flame-dried round-bottom flask, dissolve the 1H-indazole derivative and heteroaryl boronic acid in dry DCM (0.1 M concentration).

-

Catalyst Addition: Add Cu(OAc)₂ and the pyridine base.

-

Reaction: Stir the mixture vigorously at room temperature open to the atmosphere (or under an O₂ balloon) for 12–24 hours. The reaction color typically changes from blue to green/brown as the Cu(II)/Cu(III) cycle proceeds.

-

Quench: Filter the mixture through a pad of Celite to remove copper salts. Wash with EtOAc.[1]

-

Purification: Concentrate the filtrate and purify via flash column chromatography.

-

Note on Regioselectivity: N1-arylation is generally thermodynamically favored, but N2 products may form. Verify regiochemistry using NOESY NMR (interaction between N1-aryl protons and C7-H of indazole).

-

LRRK2 Biochemical Kinase Assay (Lanthascreen)

To validate biological activity, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is standard.

Materials:

-

Recombinant LRRK2 G2019S enzyme.

-

Substrate: Fluorescein-labeled ERM (Ezrin/Radixin/Moesin) peptide.

-

Detection: Terbium-labeled anti-phospho-ERM antibody.

Workflow:

-

Incubation: Mix 1-heteroaryl-indazole compound (serial dilutions in DMSO), LRRK2 enzyme (5 nM), and ATP (Km concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction: Incubate at room temperature for 60 minutes.

-

Detection: Add the antibody detection mixture containing EDTA (to stop the kinase reaction) and the Tb-labeled antibody.

-

Readout: Measure fluorescence emission ratios (520 nm / 495 nm) using a microplate reader.

-

Analysis: Plot dose-response curves to determine IC₅₀ values.

Data Summary: Comparative Potency

| Target | Compound Class | N1-Substituent | IC₅₀ / Kd | Key Advantage |

| LRRK2 | Indazole-3-carboxamide | 1-(3-Pyridyl) | < 5 nM | High CNS penetration; Metabolic stability. |

| VEGFR-2 | Indazole-pyrimidine | 1-Methyl (Control) | 10-30 nM | Standard potency (e.g., Pazopanib). |

| VEGFR-2 | Indazole-pyrimidine | 1-(2-Pyrimidinyl) | < 10 nM | Improved selectivity vs. off-target kinases. |

| HIF-1 | YC-1 Analog | 1-Benzyl (Control) | ~2 µM | Rapid metabolism (oxidation). |

| HIF-1 | YC-1 Analog | 1-(2-Thienyl) | ~0.5 µM | Enhanced potency and stability. |

References

-

Merck Sharp & Dohme Corp. (2020). Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors. Patent WO 2020/092136 A1. Link

-

Wang, C., et al. (2023).[2] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". International Journal of Molecular Sciences, 24(10), 8686.[2] Link

-

Qiao, J., et al. (2021). "Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors". European Journal of Medicinal Chemistry, 220, 113482. Link

-

Yeo, E.J., et al. (2003). "YC-1: A novel inhibitor of hypoxia-inducible factor-1".[3] Journal of the National Cancer Institute, 95(7), 516-525. Link

-

Lam, P.Y.S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation". Tetrahedron Letters, 39(19), 2941-2944. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]

Patent Landscape & Technical Guide: 6-Methoxy-3-Pyridyl Indazole Derivatives

[1]

Executive Summary

The 6-methoxy-3-(pyridin-x-yl)-1H-indazole scaffold is a potent pharmacophore used to design small-molecule kinase inhibitors.[1] Its structural efficacy stems from the indazole core (mimicking the adenine ring of ATP), the 3-pyridyl moiety (acting as a hydrogen bond acceptor in the hinge region or solvent front), and the 6-methoxy group (providing electronic donation and solubility tuning).[1]

While structurally distinct from Quizartinib (AC220) (which utilizes an imidazo[2,1-b]thiazole core), this indazole scaffold is frequently cited in "scaffold hopping" patent strategies to create next-generation FLT3 and ROCK inhibitors with improved physicochemical properties.[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore[1]

The efficacy of this chemotype relies on three specific structural domains.[1][2] Researchers must understand these interactions to navigate the patent space effectively.[1]

| Domain | Structural Feature | Pharmacological Function | Patent Implication |

| Core | 1H-Indazole | Hinge Binder: The N1-H and N2 atoms often form bidentate H-bonds with the kinase hinge region (e.g., Cys residue).[1] | Core scaffold claims (e.g., Vertex, Ube Industries).[1] |

| Warhead | 3-Pyridyl Group | Solvent Interaction: The pyridine nitrogen can accept H-bonds from water networks or specific residues (e.g., Lys/Glu) in the active site.[1] | Differentiates from 3-aryl or 3-vinyl (Axitinib) derivatives.[1] |

| Tail | 6-Methoxy Group | Electronic Tuning: The electron-donating methoxy group increases electron density on the indazole, enhancing H-bond strength at the hinge.[1] | Often claimed as a specific substituent in dependent claims to narrow scope. |

Mechanistic Insight: Type II Binding

Derivatives of this scaffold are often designed as Type II inhibitors .[1] They bind to the inactive conformation ("DFG-out") of the kinase.[1]

Part 2: The Patent Landscape[1]

The intellectual property landscape for this scaffold is fragmented across therapeutic indications.[1] The three dominant patent families are:

The ROCK Inhibitor Family (Ophthalmology)[1]

-

Key Patent: US 7,563,906 B2 (and related EP/WO families).[1]

-

Core Claim: Indazole derivatives where "Ring X" (pyridine) is directly bonded to the indazole at the 3-position.[1]

-

Application: Treatment of glaucoma via Rho-kinase (ROCK) inhibition.[1]

-

Status: Active/Expired (depending on jurisdiction and extensions).[1] This is the foundational "composition of matter" patent for the direct 3-pyridyl linkage.[1]

The FLT3/VEGFR Kinase Family (Oncology)[1]

-

Assignee: Vertex Pharmaceuticals, Agouron (Pfizer), and Abbott.[1]

-

Context: While Axitinib (Pfizer) uses a vinyl linker between the indazole and pyridine, and Linifanib (Abbott) uses an amino linker, the direct 3-pyridyl bond is covered in broad "Markush" structures of Vertex patents targeting Aurora kinases and FLT3.[1]

-

Key Feature: These patents often claim the scaffold as a "backup" series to the primary clinical candidates.

The "Scaffold Hopping" Space

-

Context: Companies creating "me-too" drugs often replace the imidazo[1,2-a]pyridine or quinoline cores of existing drugs with indazole .[1]

-

Relevance: The 6-methoxy-3-pyridyl indazole is a bioisostere for the core of Motesanib or Pazopanib precursors, allowing new IP generation by retaining the hinge-binding geometry while altering the core skeleton.[1]

Part 3: Signaling Pathway & Mechanism (FLT3 Focus)[1]

The following diagram illustrates the inhibition mechanism of 6-methoxy-3-pyridyl indazole derivatives within the FLT3 signaling cascade, a primary target for this class in oncology (AML).

Caption: FLT3 signaling cascade showing competitive inhibition by indazole derivatives at the intracellular kinase domain, blocking downstream STAT5/RAS proliferation signals.[1]

Part 4: Synthetic Protocol (Self-Validating)

This protocol describes the synthesis of the core scaffold: 6-methoxy-3-(pyridin-3-yl)-1H-indazole .[1] This route is preferred over Stille coupling due to the avoidance of toxic tin byproducts, ensuring higher purity for biological assays.

Reaction Scheme Workflow

Caption: Step-wise synthetic route utilizing Suzuki-Miyaura coupling to install the pyridyl ring at the C3 position of the indazole core.[1]

Detailed Methodology

Step 1: C3-Iodination (The Activation Step) [1]

-

Reagents: Dissolve 6-methoxy-1H-indazole (1.0 eq) in DMF. Add KOH (3.0 eq) followed by Iodine (I2, 1.1 eq).

-

Conditions: Stir at Room Temperature (RT) for 1-2 hours.

-

Validation: Monitor via LC-MS. Look for the shift from Mass M (148) to M+126 (274, M+H).[1] The disappearance of the starting material peak is the "Go/No-Go" gate.[1]

-

Workup: Quench with aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine (color change from dark red to yellow/clear).[1] Precipitate with water.[1]

Step 2: N-Protection (Crucial for Regioselectivity) Why: Direct coupling on the free indazole often leads to N-arylation byproducts or catalyst poisoning.[1]

-

Reagents: Suspend Intermediate 1 in THF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).[1]

-

Validation: TLC shows a significant Rf shift (non-polar spot).

Step 3: Suzuki-Miyaura Coupling

-

Reagents: Combine N-protected iodo-indazole (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in Dioxane/Water (4:1). Add Cs2CO3 (3.0 eq).[1]

-

Conditions: Heat to 90°C under Nitrogen/Argon for 4-6 hours.

-

Causality: The use of Pd(dppf)Cl2 is specific; it tolerates the basic nitrogen of the pyridine ring better than Pd(PPh3)4, reducing catalyst deactivation.[1]

Step 4: Deprotection

-

Reagents: Treat with 4M HCl in Dioxane or TFA/DCM.

-

Validation: LC-MS confirms the loss of the SEM group (-130 mass units) and return to the free NH indazole mass.

Part 5: References & Grounding[1]

-

Ube Industries, Ltd. (2009).[1] Indazole derivatives.[1][2][4][5][6][7][8][9] US Patent 7,563,906 B2.[1][3][7] (Primary composition of matter for 3-pyridyl indazoles in ROCK inhibition).[1]

-

Vertex Pharmaceuticals . (2003).[1] Indazole compounds useful as protein kinase inhibitors.[1][6][8] WO 2003/06819.[1] (Describes broad indazole scaffolds for kinase inhibition).

-

Zorn, J. A., et al. (2015).[1][10] Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220).[1][10] PLoS ONE, 10(4).[1][10] (Provides structural basis for Type II inhibition, relevant for scaffold design). [1][10]

-

PubChem . Quizartinib (CID 24889392).[1] (Comparative structural data for FLT3 inhibitors). [1]

-

Bayer HealthCare . (2005).[1] Indazole derivatives useful for the treatment of hyper-proliferative disorders.[1] US Patent App 2005/0137233.[1] (Demonstrates the use of substituted indazoles in oncology).

Sources

- 1. Quizartinib - Wikipedia [en.wikipedia.org]

- 2. caribjscitech.com [caribjscitech.com]

- 3. US20070129404A1 - Novel indazole derivatives - Google Patents [patents.google.com]

- 4. BPP eRegister [patent.public.lu]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]

- 8. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]

- 9. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 10. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]

Solubility Profile of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole in Organic Solvents

The following technical guide details the solubility profile and characterization strategy for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole .

Executive Summary

The solubility of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole is dictated by its nature as a lipophilic, N-heterocyclic biaryl system. Lacking strong hydrogen bond donors (HBD) and possessing significant aromatic surface area, this compound exhibits a "brick-dust" profile: high crystal lattice energy resulting in poor aqueous solubility, but moderate-to-high solubility in polar aprotic solvents.

This guide provides a structural analysis of its solvation thermodynamics, a predicted solubility heatmap, and validated protocols for establishing its exact profile in a drug development setting.

Physicochemical Structural Analysis

To understand the solubility behavior, we must deconstruct the molecule’s interactions with solvent systems.

| Feature | Structural Component | Solvation Implication |

| Core Scaffold | 1-Aryl-1H-Indazole | High Lipophilicity: The planar biaryl system favors |

| Substituent 1 | 4-Bromo group | Hydrophobicity Enhancer: The large halogen atom increases |

| Substituent 2 | 6-Methoxy-3-pyridyl | Weak Basicity: The pyridine nitrogen provides a pH-dependent solubility handle (pKa ~3–4). The methoxy group adds minor polarity but primarily functions as a weak H-bond acceptor. |

| H-Bonding | No HBD / 3 HBA | Aprotic Preference: Lacking an N-H donor (due to N1 substitution), the molecule cannot donate H-bonds to water, severely limiting aqueous solubility. |

Theoretical

Solubility Profile Heatmap

The following data represents the predicted thermodynamic solubility profile based on structure-activity relationships (SAR) of analogous 1-aryl-indazoles.

Category A: High Solubility (>20 mg/mL)

Best for stock solutions and reaction media.

-

Dimethyl Sulfoxide (DMSO): The gold standard. Disrupts

-stacking via strong dipole interactions. -

Dimethylformamide (DMF) / DMAc: Excellent solubilizers for process chemistry.

-

Tetrahydrofuran (THF): Good solubility due to ether oxygen interactions, though lower than DMSO.

Category B: Moderate Solubility (1 – 20 mg/mL)

Best for extraction and chromatography.

-

Dichloromethane (DCM): Excellent for extraction; halogen-halogen interactions often favor solubility here.

-

Ethyl Acetate: Moderate solubility; often used as the "good solvent" in crystallization.

-

Acetone: Good solubility but prone to rapid evaporation/supersaturation.

-

Chloroform: Similar to DCM, potentially higher due to H-bond acidity of chloroform interacting with pyridine N.

Category C: Low/Poor Solubility (<1 mg/mL)

Best for use as anti-solvents in crystallization.

-

Methanol / Ethanol: Low solubility due to the compound's inability to donate H-bonds. Solubility may increase significantly with heating.

-

Acetonitrile: Often surprisingly poor for rigid heterocycles compared to MeOH.

-

Water (Neutral pH): Practically insoluble (< 10

g/mL). -

Hexanes / Heptane: Insoluble. Used strictly to crash out the product.

Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Use this for the "Gold Standard" equilibrium data.

-

Saturation: Weigh excess solid (~5 mg) into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500

L of the target solvent. -

Equilibration: Cap and shake at 25°C for 24 hours (use a thermomixer).

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.2

m PTFE filter. Critical: Ensure filter compatibility with solvent. -

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Protocol 2: Kinetic Solubility (High Throughput)

Use this for rapid screening during biological assays.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spike: Spike 5

L of stock into 495 -

Incubation: Shake for 90 minutes at room temperature.

-

Turbidimetry: Measure absorbance at 620 nm (non-absorbing region). Increased OD indicates precipitation.

Process Chemistry: Crystallization Strategy

For purification, we utilize the solubility differential. The Anti-Solvent Addition method is most effective for this compound class.

-

Solvent System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).

-

Mechanism: Dissolve in warm Ethyl Acetate -> Slowly add Heptane -> Cool.

-

Alternative: THF (Solvent) + Water (Anti-solvent). Note: This often yields amorphous gum; seeding is required.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection and solubility determination.

Caption: Workflow for characterizing the solubility profile, highlighting the pH-dependent solubility switch.

References

-

Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

-

Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link

-

MedChemExpress. "4-Bromo-1H-indazole Product & Solubility Data." MedChemExpress Product Library. Link (Used as SAR anchor for the indazole core).

-

BenchChem. "Solubility enhancement strategies for Indazole derivatives." BenchChem Technical Support. Link

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole

Introduction: The Strategic Importance of Indazole Scaffolds and the Power of Cross-Coupling

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1] The ability to functionalize the indazole ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures which are prevalent in pharmaceuticals.[2][3]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a complex, heteroaromatic substrate: 4-Bromo-1-(6-methoxy-3-pyridyl)indazole . This substrate presents a unique set of challenges and opportunities due to the presence of multiple nitrogen atoms and two distinct heteroaromatic rings. The insights and methodologies presented herein are designed to guide researchers, scientists, and drug development professionals in successfully employing this and similar substrates in their synthetic campaigns.

The protocol is grounded in established principles of cross-coupling chemistry, drawing from extensive literature on the coupling of both indazoles and pyridyl halides.[4][5] We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a framework for optimization and troubleshooting.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle